N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring and a trimethoxybenzamide moiety. The presence of the methanesulfonyl group and the specific configuration of the molecule contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds with benzothiazole and sulfonamide groups have been known to exhibit antibacterial activity
Mode of Action
Compounds with similar structures have been found to exhibit antimicrobial activity . They are believed to interact with key functional proteins in bacterial cell division
Biochemical Pathways
Similar compounds have been found to inhibit the biosynthesis of prostaglandins, which are lipid compounds produced by cyclooxygenase (cox) enzymes . This could potentially affect a variety of downstream effects related to inflammation and pain.
Result of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that this compound might also have the potential to inhibit the growth of certain bacteria.
Biochemical Analysis
Biochemical Properties
It is known that benzothiazole derivatives have been found to exhibit a broad spectrum of biological effects, such as insecticidal, fungicidal, antiviral, herbicidal, and plant-growth-regulating activities .
Cellular Effects
Some benzothiazole derivatives have shown potent antibacterial activity against both Gram-negative and Gram-positive bacteria
Molecular Mechanism
It is known that benzothiazole derivatives can be synthesized through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc
Temporal Effects in Laboratory Settings
Some benzothiazole derivatives have shown significant anti-inflammatory and analgesic activities
Dosage Effects in Animal Models
Some benzothiazole derivatives have shown significant anticonvulsant effect, with ED50 values of 46.1 and 64.3 mg kg−1, and protective indices of 6.34 and 4.11, respectively
Metabolic Pathways
It is known that the anti-inflammatory activity of non steroidal anti-inflammatory drugs (NSAIDs) is mediated chiefly through inhibition of biosynthesis of prostaglandins
Preparation Methods
The synthesis of N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide involves several steps. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde under acidic conditions.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced by reacting the benzothiazole derivative with methanesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Trimethoxybenzamide Moiety: The trimethoxybenzamide moiety can be synthesized by reacting 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to form the amide.
Coupling of the Two Moieties: The final step involves coupling the benzothiazole derivative with the trimethoxybenzamide derivative under suitable conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, such as using more efficient catalysts or solvents.
Chemical Reactions Analysis
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the methanesulfonyl group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the methanesulfonyl group.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: It can be used in studies to understand the interactions between small molecules and biological targets, such as enzymes or receptors.
Medicine: The compound may have potential therapeutic applications, such as acting as an inhibitor for specific enzymes or pathways involved in diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Comparison with Similar Compounds
N-[(2Z)-6-methanesulfonyl-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3,4,5-trimethoxybenzamide can be compared with other similar compounds, such as:
N-(5-methylisoxazol-3-yl)malonamide: This compound has a similar amide structure but with different substituents, leading to different chemical properties and reactivity.
Aromatic Azo Compounds: These compounds have a similar aromatic structure but contain azo groups (-N=N-) instead of the benzothiazole ring, leading to different applications and reactivity.
N-[(2Z)-2-methoxyiminopropyl]-7H-purin-6-amine: This compound has a similar amide structure but with different substituents, leading to different biological activities and applications.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S2/c1-21-13-7-6-12(29(5,23)24)10-16(13)28-19(21)20-18(22)11-8-14(25-2)17(27-4)15(9-11)26-3/h6-10H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEMBTICMFNSNTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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